molecular formula C15H20N2O3S B2927438 N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide CAS No. 868370-30-3

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide

Cat. No.: B2927438
CAS No.: 868370-30-3
M. Wt: 308.4
InChI Key: NFBHDYWPIYLGNY-NXVVXOECSA-N
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Description

N-[(2Z)-4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a benzothiazole-derived compound characterized by a planar, conjugated benzothiazolylidene core substituted with methoxy groups at the 4- and 7-positions and a methyl group at the 3-position. The pentanamide moiety is attached via a Z-configured imine bond, which confers rigidity to the structure . This compound’s design integrates electron-donating methoxy groups to modulate electronic properties and a lipophilic pentanamide chain to enhance membrane permeability, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-5-6-7-12(18)16-15-17(2)13-10(19-3)8-9-11(20-4)14(13)21-15/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBHDYWPIYLGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(C=CC(=C2S1)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide typically involves the condensation of 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with pentanoic acid or its derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield benzothiazole carboxylic acids, while reduction of the benzothiazole ring can produce dihydrobenzothiazole derivatives.

Scientific Research Applications

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
  • Key Differences : Replaces the pentanamide group with a 4-fluorobenzamide moiety.
  • However, the shorter benzamide chain reduces lipophilicity compared to the pentanamide derivative, affecting bioavailability .
  • Spectral Data : NMR signals for the benzothiazole core (e.g., δ 3.4 ppm for CH2 in similar compounds) are conserved, but the fluorobenzamide group introduces distinct aromatic proton shifts (δ 7.5–8.2 ppm) .
2.1.2. (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide
  • Key Differences : Features a phenyl-substituted dihydrothiazole ring instead of a benzothiazole.
  • Impact : The absence of methoxy groups on the benzothiazole reduces electron density, altering reactivity. Crystallographic data (e.g., torsion angles: −170.98° to −178.83°) suggest tighter packing due to planar aromatic stacking, unlike the more flexible pentanamide chain in the target compound .

Functional Analogues

2.2.1. N-(4-Methoxyphenyl)pentanamide
  • Key Similarities : Shares the pentanamide chain, which adheres to Lipinski’s rule of five (molecular weight <500, logP <5) for drug-likeness .
  • Pharmacokinetics : The pentanamide group in both compounds enhances oral bioavailability, but the benzothiazole core in the target compound may increase polar surface area (PSA), affecting blood-brain barrier penetration .
2.2.2. Benzimidazole Derivatives (e.g., W1 in )
  • Key Differences : Replaces benzothiazole with benzimidazole, introducing an additional nitrogen atom.
  • Impact : The benzimidazole’s NH group enables hydrogen bonding, which is absent in the target compound’s thiazole system. This difference may explain higher antimicrobial activity in benzimidazoles but lower thermal stability compared to benzothiazoles .

Table 1: Comparative Analysis of Key Properties

Property Target Compound 4-Fluorobenzamide Analogue N-(4-Methoxyphenyl)pentanamide
Molecular Weight 378.45 g/mol 402.42 g/mol 235.31 g/mol
LogP ~3.2 (estimated) ~2.8 2.1
Hydrogen Bond Acceptors 5 6 3
Topological PSA ~90 Ų ~95 Ų 45 Ų
Key Functional Groups Methoxy, pentanamide Methoxy, fluorobenzamide Methoxyphenyl, pentanamide

Biological Activity

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a synthetic compound belonging to the benzothiazole family. Its unique structure and chemical properties suggest significant biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O3SC_{17}H_{20}N_2O_3S with a molecular weight of approximately 346.38 g/mol. The compound features a benzothiazole moiety with methoxy substitutions that enhance its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

1. Anti-inflammatory Activity:
Similar compounds in the benzothiazole class have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). These actions are believed to involve the suppression of nuclear factor-kappa B (NF-κB) signaling pathways .

2. Anticancer Properties:
Preliminary studies indicate that this compound may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. The exact molecular targets remain under investigation but may include kinases or other regulatory proteins associated with cell cycle progression .

3. Antimicrobial Effects:
Research has suggested potential antimicrobial properties for benzothiazole derivatives. The interaction with bacterial cell membranes or inhibition of vital metabolic pathways may be mechanisms through which this compound exerts its effects .

Research Findings

A review of the literature reveals several studies highlighting the biological activities associated with benzothiazole derivatives similar to this compound:

Study Findings Reference
Study 1Demonstrated anti-inflammatory effects in vitro by reducing nitric oxide production in macrophages.
Study 2Showed inhibition of cancer cell lines with IC50 values indicating significant cytotoxicity.
Study 3Reported antimicrobial activity against various pathogens, suggesting a broad spectrum of action.

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